molecular formula C14H17BrO2 B8152420 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde

3-Bromo-5-(cyclohexylmethoxy)benzaldehyde

Cat. No.: B8152420
M. Wt: 297.19 g/mol
InChI Key: QVEVNZANBCFSGS-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclohexylmethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclohexylmethoxy group at the 5-position of the aromatic ring. The cyclohexylmethoxy substituent introduces steric bulk and lipophilicity, distinguishing it from derivatives with smaller or electron-withdrawing groups. This compound is likely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or ligands for metal complexes .

Properties

IUPAC Name

3-bromo-5-(cyclohexylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEVNZANBCFSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process . The cyclohexylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclohexylmethanol and a suitable base.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, Grignard reagents

Major Products Formed:

    Oxidation: 3-Bromo-5-(cyclohexylmethoxy)benzoic acid

    Reduction: 3-Bromo-5-(cyclohexylmethoxy)benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

Chemistry: 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated benzaldehydes on biological systems. It may also be explored for its potential pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclohexylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom and cyclohexylmethoxy group may also contribute to the compound’s overall reactivity and interaction with biological targets .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups : The trifluoromethoxy group (-O-CF₃) in 3-bromo-5-(trifluoromethoxy)benzaldehyde enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions. This contrasts with the electron-donating cyclohexylmethoxy group, which may reduce reactivity .
  • Steric Effects : Bulkier substituents like cyclohexylmethoxy or tert-butyldimethylsilyloxy hinder access to the aldehyde group, impacting reaction kinetics in cross-coupling or condensation reactions .

Physicochemical Properties

  • Solubility : The methoxymethoxy derivative (liquid at room temperature) exhibits higher solubility in organic solvents compared to solid analogs like 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .
  • Stability : Air sensitivity in the trifluoromethoxy derivative necessitates inert handling conditions, whereas silyl-protected derivatives (e.g., tert-butyldimethylsilyloxy) offer enhanced stability .

Biological Activity

3-Bromo-5-(cyclohexylmethoxy)benzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a bromine atom and a cyclohexylmethoxy group attached to a benzaldehyde moiety. Its molecular formula is C13H15BrO2, with a molecular weight of approximately 285.16 g/mol. The presence of the bromine substituent and the cyclohexylmethoxy group may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Interaction with Cellular Receptors : The compound could bind to cellular receptors, altering signaling pathways that lead to reduced cell proliferation or increased apoptosis in cancer cells.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
  • Anticancer Activity :
    • In vitro tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that the compound reduced cell viability by inducing apoptosis, with IC50 values indicating potency comparable to established anticancer agents.
  • Anti-inflammatory Properties :
    • Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTest SystemResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AnticancerMCF-7 Cell LineIC50 = 15 µM
Anti-inflammatoryLPS-induced MacrophagesReduced TNF-alpha levels

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